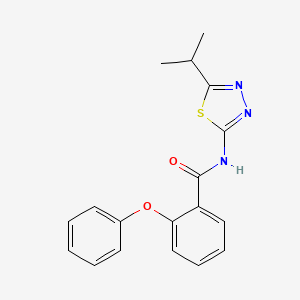
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-phenoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-phenoxybenzamide” is likely to be an organic compound containing a thiadiazole ring, which is a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . The isopropyl group attached to the thiadiazole ring is a common substituent in organic chemistry, known for its lipophilic properties. The phenoxy group and the benzamide moiety are common functional groups in medicinal chemistry, often associated with various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiadiazole ring, an isopropyl group, a phenoxy group, and a benzamide moiety . The exact structure would depend on the positions of these groups on the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique
Pharmacological Synthesis and Activity
This compound belongs to a class of chemicals that have been studied for their potential therapeutic applications. The phenoxy acetamide derivatives, to which this compound is related, have been investigated for their chemical diversity and pharmacological activities. These activities include potential uses in tailored drug design, where the compound’s molecular interactions and physicochemical properties are leveraged to enhance the safety and efficacy of pharmaceuticals .
Anticonvulsant and Antidepressant Properties
Ketoamides, a group that includes compounds similar to ZINC00249681, have been recognized for their anticonvulsant and antidepressant properties. This suggests that ZINC00249681 could be synthesized and studied as a potential treatment for neurological disorders .
Antiproliferative Activities
The structural analogs of ZINC00249681 have shown antiproliferative activities, indicating possible applications in cancer research. The compound could be used to study the inhibition of cell proliferation in various cancer cell lines .
Inhibitory Effects on Coronaviruses
Research has indicated that ketoamides, which are structurally related to ZINC00249681, exhibit inhibitory effects on coronaviruses, including SARS-CoV-2. This positions ZINC00249681 as a potential candidate for antiviral drug development .
Complexation with Metal Ions
ZINC00249681 and its derivatives have been shown to act as ligands in complexation reactions with metal ions such as copper and zinc. This property can be exploited in the synthesis of coordination compounds with potential industrial and pharmaceutical applications .
Spasmolytic Activity Prediction
In silico analysis has predicted spasmolytic activity for compounds similar to ZINC00249681. This suggests potential applications in the development of drugs to alleviate smooth muscle spasms .
Biomedical Applications
While not directly linked to ZINC00249681, research into zinc oxide nanoparticles (ZnONPs) has highlighted their biomedical applications, including antimicrobial, antioxidant, antidiabetic, anticancer, anti-inflammatory, and antiviral properties. Given the compound’s designation as “ZINC00249681”, it may be worthwhile to explore any potential overlap in biomedical applications .
Nanostructured Material Research
The compound’s potential for forming nanostructures could be explored for applications in nanotechnology. Nanostructured materials have shown promise in various fields, including biomedical engineering, where they could be used to defend against intracellular pathogens and brain tumors .
Mécanisme D'action
Target of Action
Similar compounds have been reported to have anticancer activity , suggesting that the compound might interact with targets involved in cell proliferation and survival.
Mode of Action
Based on its structural similarity to other thiadiazole derivatives, it can be hypothesized that it might interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .
Biochemical Pathways
Given its potential anticancer activity, it might influence pathways related to cell cycle regulation, apoptosis, and signal transduction .
Result of Action
Based on its potential anticancer activity, it might inhibit cell proliferation and induce apoptosis in cancer cells .
Action Environment
Factors such as ph, temperature, and the presence of other biomolecules could potentially affect its activity .
Orientations Futures
Propriétés
IUPAC Name |
2-phenoxy-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-12(2)17-20-21-18(24-17)19-16(22)14-10-6-7-11-15(14)23-13-8-4-3-5-9-13/h3-12H,1-2H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNBODZDMMNCQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

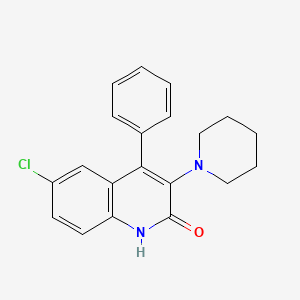
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-phenylacetamide](/img/structure/B5674614.png)
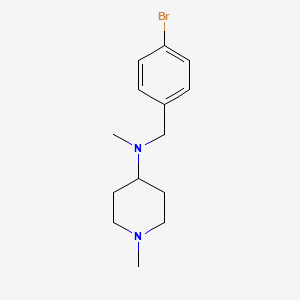
![1-(4-fluorophenyl)-N-methyl-N-[3-(methylthio)benzyl]cyclopropanecarboxamide](/img/structure/B5674622.png)
![N-{5-[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5674626.png)
![2-isobutyl-8-(O-methyl-L-tyrosyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5674630.png)
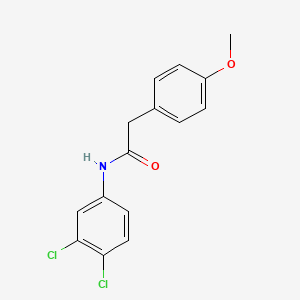


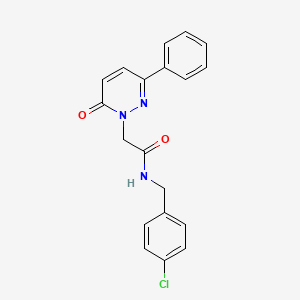

![7-[2-oxo-2-(1-pyrrolidinyl)ethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5674686.png)
![(1S*,5R*)-6-(3-fluoro-4-methoxybenzoyl)-3-[(4-methyl-1H-imidazol-5-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5674695.png)
![N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-5-methoxy-2-furamide](/img/structure/B5674718.png)